molecular formula C6H9ClN2O B2845944 (4-chloro-1-ethyl-1H-pyrazol-3-yl)methanol CAS No. 1310379-55-5

(4-chloro-1-ethyl-1H-pyrazol-3-yl)methanol

Cat. No.: B2845944
CAS No.: 1310379-55-5
M. Wt: 160.6
InChI Key: HMXRPQDFPFZBLM-UHFFFAOYSA-N
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Description

“(4-chloro-1-ethyl-1H-pyrazol-3-yl)methanol” is a chemical compound that belongs to the class of organic compounds known as pyrazoles . Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .

Scientific Research Applications

Antimicrobial and Anticancer Agents

A study by Hafez et al. (2016) introduced a series of novel pyrazole derivatives synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, among which some compounds showed higher anticancer activity than the reference drug doxorubicin. Additionally, these compounds exhibited significant antimicrobial properties, indicating their potential as therapeutic agents (Hafez, Al-Hussain, & El-Gazzar, 2016).

Eco-Friendly Synthesis

Ribeiro et al. (2017) achieved an eco-friendly synthesis of methanol directly from carbon dioxide using an iron(II) scorpionate catalyst in a solvent- or amine-free protocol, highlighting an innovative approach to methanol production with potential environmental benefits (Ribeiro, Martins, & Pombeiro, 2017).

Stereochemistry and Catalysis

Kluson et al. (2019) explored the stereoselective synthesis of ethyl (R)-4-chloro-3-hydroxybutyrate, a precursor to pharmacologically valuable products, using asymmetric hydrogenation in a microfluidic chip reactor. This study offers insights into alternative strategies for producing optically pure intermediates in fine chemical synthesis (Kluson et al., 2019).

Structural and Spectroscopic Analysis

Research by Song et al. (2006) involved the synthesis of a complex molecular structure featuring pyrazolo and triazolium units, which was characterized through crystallographic studies. The study provides valuable data on molecular interactions and hydrogen bonding patterns (Song, Song, Wang, & Wang, 2006).

Molecular Fluorescence and Sensing

Gupta et al. (2015) investigated the solvent response dynamics in methanol-chloroform binary mixtures using fluorescent probes. This research contributes to our understanding of solvent-solvent interactions and has implications for the development of fluorescence-based sensing technologies (Gupta, Rafiq, & Sen, 2015).

Properties

IUPAC Name

(4-chloro-1-ethylpyrazol-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClN2O/c1-2-9-3-5(7)6(4-10)8-9/h3,10H,2,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMXRPQDFPFZBLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)CO)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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